molecular formula C8H4BrNO2 B8482427 3-Bromofuro[2,3-c]pyridine-5-carbaldehyde

3-Bromofuro[2,3-c]pyridine-5-carbaldehyde

Cat. No.: B8482427
M. Wt: 226.03 g/mol
InChI Key: XHWIXTKKKHEZPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromofuro[2,3-c]pyridine-5-carbaldehyde is a useful research compound. Its molecular formula is C8H4BrNO2 and its molecular weight is 226.03 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H4BrNO2

Molecular Weight

226.03 g/mol

IUPAC Name

3-bromofuro[2,3-c]pyridine-5-carbaldehyde

InChI

InChI=1S/C8H4BrNO2/c9-7-4-12-8-2-10-5(3-11)1-6(7)8/h1-4H

InChI Key

XHWIXTKKKHEZPY-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=CC2=C1C(=CO2)Br)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Oxalyl chloride (1.77 mL, 20.1 mmol) is combined with CH2Cl2 (60 mL) in a dried flask under nitrogen, cooled to −78° C., treated dropwise with DMSO (2.86 mL, 40.25 mmol) and stirred for 20 min. The cooled solution is treated drop-wise with a solution of (3-bromofuro[2,3-c]pyridin-5-yl)methanol (4.0 mg, 17.5 mmol) in THF (50 mL), stirred for 1 h, then treated drop-wise with Et3N (12.2 mL, 87.5 mmol). The mixture is stirred for 30 min at −78° C., then 30 min at 0° C. The mixture is washed with saturated NaHCO3 (120 mL) and the organics dried over K2CO3 and concentrated in vacuo to a dark yellow solid (3.91 g). The crude material is chromatographed over 150 g slurry-packed silica gel, eluting with 30% EtOAc/hexane. The appropriate fractions are combined and concentrated in vacuo to afford 3.93 g (99%) of 3-bromofuro[2,3-c]pyridine-5-carbaldehyde as a white solid. MS (EI) m/z: 225 (M+).
Quantity
1.77 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
2.86 mL
Type
reactant
Reaction Step Two
Quantity
4 mg
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
Quantity
12.2 mL
Type
reactant
Reaction Step Four

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